7-Cyclopropyl-5-nitro-1H-indole
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Overview
Description
7-Cyclopropyl-5-nitro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-5-nitro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Leimgruber-Batcho indole synthesis, which involves the condensation of an o-nitrotoluene derivative with a formamide, followed by cyclization and reduction steps
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, in cross-coupling reactions is common. These methods allow for the large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated indoles: Formed by substitution reactions.
Scientific Research Applications
7-Cyclopropyl-5-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
5-Nitroindole: Lacks the cyclopropyl group but shares the nitro group at the 5th position.
7-Cyclopropylindole: Lacks the nitro group but has the cyclopropyl group at the 7th position.
Uniqueness: 7-Cyclopropyl-5-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-cyclopropyl-5-nitro-1H-indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)9-5-8-3-4-12-11(8)10(6-9)7-1-2-7/h3-7,12H,1-2H2 |
InChI Key |
DCYIJFABWQOVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=CC(=C2)[N+](=O)[O-])C=CN3 |
Origin of Product |
United States |
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